molecular formula C21H20N2O2S B5368042 2-(2-{[2-(2-naphthyloxy)ethyl]thio}-1H-benzimidazol-1-yl)ethanol

2-(2-{[2-(2-naphthyloxy)ethyl]thio}-1H-benzimidazol-1-yl)ethanol

Cat. No. B5368042
M. Wt: 364.5 g/mol
InChI Key: WQVPOBSKWGFFCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-{[2-(2-naphthyloxy)ethyl]thio}-1H-benzimidazol-1-yl)ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism of Action

The mechanism of action of 2-(2-{[2-(2-naphthyloxy)ethyl]thio}-1H-benzimidazol-1-yl)ethanol is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by inhibiting various enzymes and proteins that are involved in the growth and proliferation of cancer cells, fungi, and bacteria. It has also been suggested that this compound may act as an antioxidant and protect against oxidative stress-induced damage.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. This compound has been reported to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of various fungi and bacteria. Additionally, this compound has been reported to have neuroprotective effects and protect against oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2-{[2-(2-naphthyloxy)ethyl]thio}-1H-benzimidazol-1-yl)ethanol in lab experiments include its potent pharmacological effects and its ability to inhibit the growth of cancer cells, fungi, and bacteria. However, the limitations of using this compound in lab experiments include its high cost, low solubility, and potential toxicity.

Future Directions

There are several future directions for the research on 2-(2-{[2-(2-naphthyloxy)ethyl]thio}-1H-benzimidazol-1-yl)ethanol. Some of the potential future directions include the development of more efficient synthesis methods, the identification of the precise mechanism of action, and the evaluation of its potential as a therapeutic agent for neurological disorders. Additionally, the potential use of this compound as a drug delivery system for targeted therapy is an area of interest for future research.

Synthesis Methods

The synthesis of 2-(2-{[2-(2-naphthyloxy)ethyl]thio}-1H-benzimidazol-1-yl)ethanol has been reported in the literature using different methods. One of the most common methods involves the reaction of 2-naphthol with 2-bromoethyl ethyl sulfide in the presence of potassium carbonate to obtain this compound. Another method involves the reaction of 2-naphthol with 2-chloroethyl ethyl sulfide in the presence of sodium hydride to obtain the desired compound.

Scientific Research Applications

2-(2-{[2-(2-naphthyloxy)ethyl]thio}-1H-benzimidazol-1-yl)ethanol has been extensively studied for its potential applications in various fields. This compound has shown promising results as an anticancer agent, antifungal agent, and antibacterial agent. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-[2-(2-naphthalen-2-yloxyethylsulfanyl)benzimidazol-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S/c24-12-11-23-20-8-4-3-7-19(20)22-21(23)26-14-13-25-18-10-9-16-5-1-2-6-17(16)15-18/h1-10,15,24H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQVPOBSKWGFFCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCCSC3=NC4=CC=CC=C4N3CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.